molecular formula C15H19NO2 B13916665 Benzyl 4-methyleneazepane-1-carboxylate

Benzyl 4-methyleneazepane-1-carboxylate

Cat. No.: B13916665
M. Wt: 245.32 g/mol
InChI Key: OUPFBCVCLBIIQL-UHFFFAOYSA-N
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Description

Benzyl 4-methyleneazepane-1-carboxylate is an organic compound with the molecular formula C15H19NO2 and a molecular weight of 245.31686 g/mol . This compound is characterized by its unique structure, which includes a benzyl group attached to a 4-methyleneazepane ring with a carboxylate functional group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 4-methyleneazepane-1-carboxylate typically involves the condensation of benzylamine with 4-methyleneazepane-1-carboxylic acid. This reaction can be catalyzed by various agents, including Lewis acids such as ZrCl4, under ultrasonic irradiation . The reaction conditions are generally mild, and the process is considered efficient and eco-friendly.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the yield and purity of the product. The process optimization focuses on minimizing waste and energy consumption while maximizing the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-methyleneazepane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include benzyl alcohol, benzaldehyde, and various substituted azepane derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

Scientific Research Applications

Benzyl 4-methyleneazepane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl 4-methyleneazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a benzyl group and an azepane ring with a carboxylate functional group. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

benzyl 4-methylideneazepane-1-carboxylate

InChI

InChI=1S/C15H19NO2/c1-13-6-5-10-16(11-9-13)15(17)18-12-14-7-3-2-4-8-14/h2-4,7-8H,1,5-6,9-12H2

InChI Key

OUPFBCVCLBIIQL-UHFFFAOYSA-N

Canonical SMILES

C=C1CCCN(CC1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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